molecular formula C10H10O4 B2877193 3-Methoxy-3-oxo-2-phenylpropanoic acid CAS No. 33315-63-8

3-Methoxy-3-oxo-2-phenylpropanoic acid

Cat. No.: B2877193
CAS No.: 33315-63-8
M. Wt: 194.186
InChI Key: QBXKTDAUPNBKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-oxo-2-phenylpropanoic acid is an organic compound with the molecular formula C10H10O4. It is also known by other names such as Dopamine Impurity 76, Anisodine Impurity 10, and Monomethyl Phenylmalonate . This compound is characterized by its phenyl group attached to a propanoic acid backbone, with a methoxy and oxo group at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid typically involves the esterification of phenylmalonic acid followed by methoxylation. One common method involves the reaction of phenylmalonic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to methoxylation using methanol and a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-3-oxo-2-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving the metabolism of dopamine. It may also interact with receptors or other proteins involved in signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3-oxo-2-phenylpropanoic acid is unique due to the presence of both methoxy and oxo groups at the third carbon position, which imparts distinct chemical and biological properties.

Biological Activity

3-Methoxy-3-oxo-2-phenylpropanoic acid (C₁₀H₁₀O₄) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, summarizing findings from various studies, including its pharmacological potential, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a keto acid framework, contributing to its reactivity and biological activity. Its molecular weight is approximately 182.18 g/mol, and it is classified under the category of organic acids.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating its use in treating inflammatory conditions.
  • Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
  • Metabolic Pathway Modulation : The compound appears to affect amino acid metabolism, which could have implications for nutritional biochemistry and pharmacology.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli>100
Pseudomonas aeruginosa>100

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound in a rat model of induced inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with related compounds have shown that alterations in the phenyl ring or the methoxy group can significantly impact its pharmacological profile.

Compound NameMolecular FormulaKey Features
2-Oxo-3-phenylpropanoic acidC₉H₈O₃Involved in metabolic pathways
Phenylpyruvic acidC₉H₈O₃Known for phenylalanine metabolism
This compound C₁₀H₁₀O₄Contains methoxy group; unique reactivity

Properties

IUPAC Name

3-methoxy-3-oxo-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8(9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXKTDAUPNBKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenylmalonic acid (13.5 g, 0.07 mol ) in dry ether (40 mL) was treated with thionyl chloride (8.92 g, 5.4 mL, 0.071 mol) and one drop of N,N-dimethyl formamide. The mixture was heated at 40°-50° C. for 3 hours. The clear solution was evaporated under reduced pressure to remove any residual thionyl chloride. The oily residue was redissolved in dry ether (40 mL) and the solution was treated with methyl alcohol (0.075 mol, 3 mL ) and refluxed for 2 hours. The reaction mixture was cooled to room temperature and washed with water. The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline. The combined extracts were washed with ether and the aqueous layer acidified with 5N HCl to pH 1. The precipitated oil was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with water (50 mL×4) and dried over anhydrous MgSO4. The oily product crystallized on standing.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phenylmalonic acid (3.6 g, 0.02 mol), boron trifluoride etherate (2.4 mL, 0.02 mol) and 0.8 mL of anhydrous methanol (0.02 mol) was refluxed and stirred for 24 hours. After cooling to room temperature, the reaction mixture was filtered and 20 mL of water was added.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phenylmalonic acid (13.5 g, 0.07 mol) in dry ether (40 mL) was treated with thionyl chloride (8.92 g, 5.4 mL, 0.071 mol) and one drop of N,N-dimethylformamide. The mixture was heated at 40°-50° C. for 3 hours. The clear solution was evaporated under reduced pressure to remove any residual thionyl chloride. The oily residue was redissolved in dry ether (40 mL) and the solution was treated with methyl alcohol (0.075. mol, 3 mL) and refluxed for 2 hours. The reaction mixture was cooled to room temperature and washed with water. The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline. The combined extracts were washed with ether and the aqueous layer acidified with 5N HCl to pH 1. The precipitated oil was extracted with CH2Cl2 (50 ml×3). The combined extracts were washed with water (50 mL×4) and dried over anhydrous MgSO4. The oily product crystallized on standing.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.